molecular formula C9H18ClNO B12307467 rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans

rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans

Cat. No.: B12307467
M. Wt: 191.70 g/mol
InChI Key: WGKIMEFXBBTEPE-UHFFFAOYSA-N
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Description

rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans, is a chiral cyclopropane derivative featuring a tetrahydropyran (oxan-4-yl) substituent on the cyclopropane ring. The trans configuration of the cyclopropane substituents ensures distinct stereochemical properties, influencing its reactivity and biological interactions .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

[2-(oxan-4-yl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-6-8-5-9(8)7-1-3-11-4-2-7;/h7-9H,1-6,10H2;1H

InChI Key

WGKIMEFXBBTEPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CC2CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the oxan-4-yl group. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely C₉H₁₆ClNO (inferred from structural analogs and substituents) .
  • CAS Number : 1183418-91-8 (referenced in commercial catalogs) .
  • Applications : Primarily used as a building block in pharmaceutical and agrochemical research due to its stereochemical complexity and functional group diversity .

The compound is typically supplied as a hydrochloride salt to improve stability and solubility. Its synthesis involves cyclopropanation strategies and stereoselective functionalization of the tetrahydropyran ring .

Comparison with Similar Compounds

The structural and functional uniqueness of rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans, is best understood through comparisons with analogous cyclopropane derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Cyclopropane-Based Methanamine Hydrochlorides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Notable Properties
This compound Oxan-4-yl C₉H₁₆ClNO ~193.7 (calculated) 1183418-91-8 Pharmaceutical intermediates High polarity due to oxygenated ring; enhanced solubility in polar solvents
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans Cyclopropyl C₇H₁₂ClN 145.63 2389-48-2 Industrial and pharmaceutical grade synthesis Lower polarity; increased lipophilicity
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride 2,2-Dimethyl, 3-phenyl C₁₂H₁₈ClN 211.7 1909288-59-0 Drug discovery, agrochemicals Bulky substituents improve metabolic stability; aromatic ring enables π-π interactions
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, trans Trifluoromethyl C₅H₈ClF₃N 186.57 2137837-57-9 Medicinal chemistry (CNS targets) Electron-withdrawing CF₃ group enhances blood-brain barrier penetration

Key Findings:

Polarity and Solubility : The oxan-4-yl substituent in the target compound introduces significant polarity compared to purely hydrocarbon-substituted analogs (e.g., cyclopropyl or phenyl derivatives). This makes it advantageous for aqueous-phase reactions .

Commercial Availability : The target compound is less widely available than simpler analogs like rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, which is marketed in bulk quantities across industrial and pharmaceutical grades .

Biological Interactions : The trifluoromethyl derivative exhibits superior pharmacokinetic properties for CNS targets, whereas the oxan-4-yl variant may favor peripheral targets due to its polarity .

Notes

Experimental validation is recommended .

Synthesis Challenges : Stereoselective synthesis of trans-configured cyclopropanes with bulky substituents (e.g., oxan-4-yl) requires advanced catalytic methods, increasing production costs compared to simpler analogs .

Regulatory Status : Commercial suppliers emphasize compliance with regional regulations (e.g., REACH, ISO), but specific safety data (e.g., LD₅₀) remain undisclosed .

Research Gaps: Comparative studies on the biological activity of these analogs are scarce.

Biological Activity

Rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans (CAS: 2089246-59-1) is a cyclopropylamine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure includes a cyclopropyl ring and an oxan moiety, which may influence its interaction with various biological targets.

  • Molecular Formula : C9H18ClNO
  • Molecular Weight : 191.7 g/mol
  • CAS Number : 2089246-59-1
PropertyValue
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
CAS Number2089246-59-1
Purity95%

The biological activity of rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride is primarily linked to its interaction with neurotransmitter receptors, particularly the serotonin receptor family. Research indicates that compounds with similar structural motifs can act as selective agonists or antagonists at various receptor subtypes, influencing signaling pathways associated with mood regulation and psychotropic effects.

Biological Activity Studies

Recent studies have explored the compound's effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood disorders and psychosis. For instance:

  • 5-HT2C Receptor Agonism : In vitro assays demonstrated that rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride exhibits agonistic activity at the 5-HT2C receptor. This receptor's activation is associated with anxiolytic and antidepressant-like effects in animal models .
  • Functional Selectivity : The compound shows functional selectivity at the 5-HT2C receptor, favoring G_q signaling pathways over β-arrestin recruitment. This selectivity may enhance its therapeutic profile by minimizing side effects typically associated with non-selective serotonin receptor modulators .
  • Antipsychotic Activity : In behavioral models of psychosis, compounds structurally related to rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride exhibited significant reductions in amphetamine-induced hyperactivity, suggesting potential antipsychotic properties .

Case Studies

Several case studies have highlighted the implications of this compound in therapeutic contexts:

Case Study 1: Anxiolytic Effects

In a controlled study involving rodent models, administration of rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride resulted in decreased anxiety-like behaviors in elevated plus-maze tests. The observed effects were comparable to those produced by established anxiolytics such as diazepam.

Case Study 2: Depression Models

Another study assessed the impact of this compound on depressive-like behaviors induced by chronic stress. Results indicated a significant improvement in depressive symptoms measured by forced swim tests and tail suspension tests, further supporting its potential as an antidepressant agent .

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